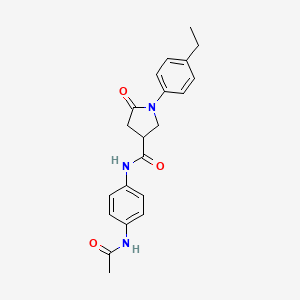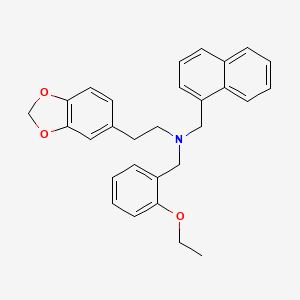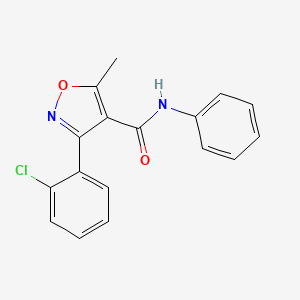![molecular formula C26H22N2O B11613367 3,3'-{[3-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(1H-indole)](/img/structure/B11613367.png)
3,3'-{[3-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-INDOL-3-YL)[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
The synthesis of 3-[(1H-INDOL-3-YL)[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common method includes the reaction of indole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(1H-INDOL-3-YL)[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
What sets 3-[(1H-INDOL-3-YL)[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-1H-INDOLE apart is its unique structure, which allows it to interact with a different set of molecular targets and exhibit distinct biological activities .
Properties
Molecular Formula |
C26H22N2O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[1H-indol-3-yl-(3-prop-2-enoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C26H22N2O/c1-2-14-29-19-9-7-8-18(15-19)26(22-16-27-24-12-5-3-10-20(22)24)23-17-28-25-13-6-4-11-21(23)25/h2-13,15-17,26-28H,1,14H2 |
InChI Key |
DIMHTAWAUASSCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11613293.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11613303.png)
![1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11613306.png)

![Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11613309.png)
![ethyl (5Z)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11613313.png)
![3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11613318.png)
![N-[2-Benzo[1,3]dioxol-5-yl-1-(morpholine-4-carbonyl)-vinyl]-2-bromo-benzamide](/img/structure/B11613321.png)
![2-(4-Fluorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11613323.png)

![10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11613328.png)
![Ethyl 6'-amino-5-bromo-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11613345.png)

![Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate](/img/structure/B11613358.png)
